
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is a chemical compound characterized by the presence of a pyrazolone ring substituted with trichlorophenyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of 2,4,5-trichlorophenylhydrazine with trifluoroacetic acid and an appropriate ketone. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as:
Purification: The crude product is purified using techniques like recrystallization or chromatography.
Quality Control: Analytical methods such as HPLC or NMR are used to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
- 2-(2,4,5-trichlorophenyl)-5-methyl-1H-pyrazol-3-one
Uniqueness
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to the presence of both trichlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties
特性
分子式 |
C10H4Cl3F3N2O |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H4Cl3F3N2O/c11-4-1-6(13)7(2-5(4)12)18-9(19)3-8(17-18)10(14,15)16/h1-3,17H |
InChIキー |
KUQWNFDDPPSEQH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N2C(=O)C=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



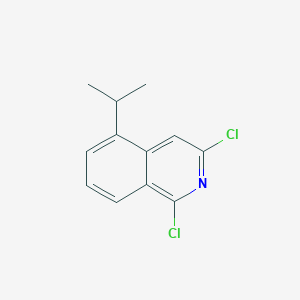
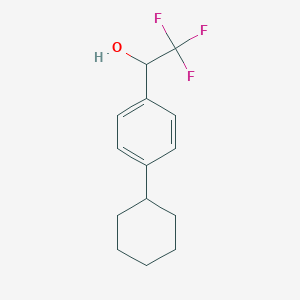
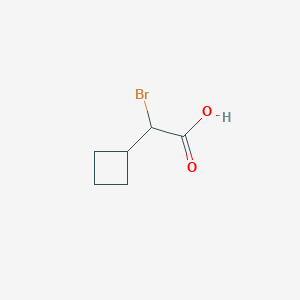
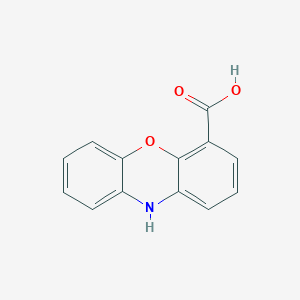
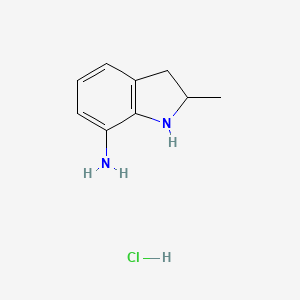

![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)






